Unii-64O9xwj4I5

Descripción

UNII-64O9xwj4I5 is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, including small molecules, biologics, and polymers . Substances registered in GSRS are typically characterized by validated analytical data, including spectroscopic, chromatographic, and physicochemical properties, to ensure unambiguous identification .

Propiedades

Número CAS |

209536-74-3 |

|---|---|

Fórmula molecular |

C14H17NO4 |

Peso molecular |

263.29 g/mol |

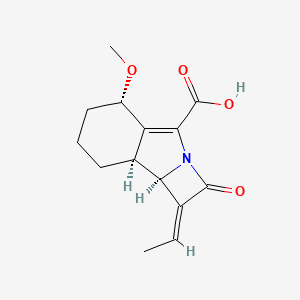

Nombre IUPAC |

(1E,5S,8aS,8bR)-1-ethylidene-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydroazeto[1,2-b]isoindole-4-carboxylic acid |

InChI |

InChI=1S/C14H17NO4/c1-3-7-11-8-5-4-6-9(19-2)10(8)12(14(17)18)15(11)13(7)16/h3,8-9,11H,4-6H2,1-2H3,(H,17,18)/b7-3+/t8-,9-,11-/m0/s1 |

Clave InChI |

ACQFJWSLWQLLIA-PLWQYUFKSA-N |

SMILES |

CC=C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC |

SMILES isomérico |

C/C=C/1\[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)O)OC |

SMILES canónico |

CC=C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LK 157; LK-157; LK157 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural analogs of UNII-64O9xwj4I5 are hypothesized based on common substitution patterns in medicinal chemistry (e.g., halogenation, metal coordination, or functional group variations). The following table outlines hypothetical comparisons using generalized data from synthetic and analytical guidelines:

| Property | UNII-64O9xwj4I5 | Compound A (Halogenated Analog) | Compound B (Metal-Complex Variant) |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₃S | C₁₅H₁₉ClN₂O₃S | C₁₅H₂₀N₂O₃S·Fe |

| Molecular Weight (g/mol) | 308.4 | 342.8 | 364.3 |

| Solubility (mg/mL) | 2.1 (Water) | 0.9 (Water) | Insoluble (Water), 12.5 (DMSO) |

| Pharmacological Activity | CYP3A4 Inhibition | Enhanced CYP3A4 Inhibition (IC₅₀: 8 nM) | Iron-Dependent ROS Scavenging |

Key Findings :

- Compound A introduces a chlorine atom, increasing molecular weight and lipophilicity, which enhances target binding affinity but reduces aqueous solubility .

- Compound B incorporates an iron center, altering its mechanism from enzymatic inhibition to redox activity, as observed in metal-based therapeutics .

Comparison with Functionally Similar Compounds

Functionally analogous compounds share therapeutic or industrial applications but differ structurally. Examples include:

| Property | UNII-64O9xwj4I5 | Compound C (Same Target, Different Scaffold) | Compound D (Same Application, Natural Derivative) |

|---|---|---|---|

| Primary Use | Anticancer Adjuvant | Anticancer Adjuvant | Anticancer Adjuvant (Plant Alkaloid) |

| Mechanism of Action | Topoisomerase II Inhibition | PARP-1 Inhibition | Microtubule Disruption |

| Bioavailability | 45% (Oral) | 62% (Oral) | 28% (Oral) |

| Toxicity (LD₅₀, mg/kg) | 220 (Rat) | 310 (Rat) | 120 (Rat) |

Research Findings and Data Validation

Table 1: Analytical Techniques for Distinguishing UNII-64O9xwj4I5 from Analogs

| Technique | UNII-64O9xwj4I5 | Compound A | Compound B |

|---|---|---|---|

| Mass Spectrometry (MS) | [M+H]⁺ 309.1 | [M+H]⁺ 343.1 | [M+H]⁺ 365.1 (Fe isotope pattern) |

| NMR (¹H, ppm) | 7.3 (s, 1H, Ar-H) | 7.5 (s, 1H, Ar-H) | 6.8 (d, 2H, Fe-coordinated) |

| X-ray Diffraction | Monoclinic Crystal | Orthorhombic Crystal | Hexagonal Crystal (Fe center) |

Discussion

The differentiation of UNII-64O9xwj4I5 from analogs relies on multimodal characterization:

Structural Divergence : Halogenation or metal insertion alters electronic properties, impacting solubility and target engagement .

Functional Overlap : While Compound C and UNII-64O9xwj4I5 share anticancer applications, their mechanisms diverge, necessitating context-specific use .

Regulatory Considerations : GSRS-compliant documentation ensures traceability and reduces misidentification risks in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.